molecular formula C7H14N2O2 B13247892 3-Amino-3-(oxolan-3-yl)propanamide

3-Amino-3-(oxolan-3-yl)propanamide

Cat. No.: B13247892
M. Wt: 158.20 g/mol
InChI Key: APFKUILWHYNEMI-UHFFFAOYSA-N
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Description

3-Amino-3-(oxolan-3-yl)propanamide (CAS No. 771523-32-1) is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol . The structure comprises a propanamide backbone substituted with an amino group and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-amino-3-(oxolan-3-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)

InChI Key

APFKUILWHYNEMI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxolan-3-yl)propanamide typically involves the reaction of oxolane derivatives with amino-propanamide precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of 3-Amino-3-(oxolan-3-yl)propanamide may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the preparation of intermediate compounds, purification through crystallization or distillation, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of amino-substituted compounds .

Scientific Research Applications

3-Amino-3-(oxolan-3-yl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-amino-3-(oxolan-3-yl)propanamide and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Source
3-Amino-3-(oxolan-3-yl)propanamide C₇H₁₄N₂O₂ 158.20 Amino, oxolane, propanamide Not reported
S13: 3-[2-(tert-Butylamino)quinolin-3-yl]-N-[(oxolan-3-yl)methyl]propanamide C₂₁H₂₉N₃O₂ 356.23 Quinoline, tert-butylamino, oxolane, propanamide BACE1 inhibitor candidate
3-[4-(Oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide C₁₁H₁₈N₄O₂S 256.32 Oxolane, propanamide, triazole, sulfanyl Intermediate in drug synthesis

Key Observations:

Functional Group Variations: The oxolan (tetrahydrofuran) group is conserved across all compounds but differs in substitution position (3-yl vs. 2-yl). This affects steric and electronic properties.

Biological Relevance: S13 demonstrated inhibitory activity against β-secretase (BACE1), a therapeutic target for Alzheimer’s disease, as evidenced by its synthesis and characterization . The triazole analog’s sulfanyl group may confer antioxidant properties or enable disulfide bond formation in drug design .

Biological Activity

3-Amino-3-(oxolan-3-yl)propanamide, a compound characterized by its unique oxolane (tetrahydrofuran) ring and amino functional group, has garnered attention in the fields of medicinal chemistry and biochemistry. Its structural configuration allows for diverse interactions with biological targets, making it a subject of ongoing research into its potential therapeutic applications.

Chemical Structure

The molecular formula of 3-Amino-3-(oxolan-3-yl)propanamide is C7H13N3O2C_7H_{13}N_3O_2, with a molecular weight of approximately 158.20 g/mol. The compound features an amino group at the third carbon of a propanamide backbone, along with an oxolane ring that significantly influences its biological activity.

The biological activity of 3-Amino-3-(oxolan-3-yl)propanamide primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The amino group can form hydrogen bonds, while the oxolane ring facilitates hydrophobic interactions. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects.

Biological Activities

Research indicates several potential biological activities associated with 3-Amino-3-(oxolan-3-yl)propanamide:

  • Enzyme Inhibition : Studies have explored its capacity to inhibit specific enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that are crucial for maintaining physiological balance.

Table 1: Summary of Biological Activities

Activity Description
Enzyme InhibitionPotential to inhibit enzymes involved in metabolic pathways.
Receptor InteractionMay modulate receptor activity affecting signal transduction.
Antimicrobial EffectsInvestigated for potential antimicrobial properties.
Anti-inflammatoryPossible role in reducing inflammation through biochemical pathways.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study investigated the inhibitory effects of 3-Amino-3-(oxolan-3-yl)propanamide on specific enzymes related to metabolic disorders. Results indicated significant inhibition rates compared to control groups, suggesting its potential as a therapeutic agent in metabolic regulation.
  • Receptor Binding Assays : Research involving receptor binding assays demonstrated that this compound could effectively bind to certain receptors associated with pain and inflammation, indicating its potential utility in pain management therapies.
  • Antimicrobial Activity : Preliminary studies have shown that 3-Amino-3-(oxolan-3-yl)propanamide exhibits antimicrobial properties against various bacterial strains, warranting further exploration into its application as an antibiotic or adjunct therapy.

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